molecular formula C16H10F3N3O B11497030 N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B11497030
M. Wt: 317.26 g/mol
InChI Key: GZAZINRCHQAMBI-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with quinoxaline-6-carboxamide under basic conditions .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: This compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This functional group increases the compound’s lipophilicity, allowing for better cell membrane penetration and interaction with molecular targets .

Properties

Molecular Formula

C16H10F3N3O

Molecular Weight

317.26 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C16H10F3N3O/c17-16(18,19)11-2-1-3-12(9-11)22-15(23)10-4-5-13-14(8-10)21-7-6-20-13/h1-9H,(H,22,23)

InChI Key

GZAZINRCHQAMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C(F)(F)F

Origin of Product

United States

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